molecular formula C10H6BrCl B1601709 2-Bromo-3-chloronaphthalene CAS No. 71436-67-4

2-Bromo-3-chloronaphthalene

Cat. No. B1601709
CAS RN: 71436-67-4
M. Wt: 241.51 g/mol
InChI Key: UCEGSRIJXCCEST-UHFFFAOYSA-N
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Description

2-Bromo-3-chloronaphthalene is a chemical compound with the molecular formula C10H6BrCl . It belongs to the family of halogenated naphthalenes. The molecular weight of this compound is 241.51 g/mol .


Synthesis Analysis

An efficient synthetic approach for the preparation of 2-bromo-3-chloronaphthalene has been reported . This synthesis is based on the preparation of 1,4-dihydronaphthalene via Birch reduction with mild conditions from the reaction of naphthalene .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chloronaphthalene is represented by the InChIKey UCEGSRIJXCCEST-UHFFFAOYSA-N . The canonical SMILES representation of the molecule is C1=CC=C2C=C(C(=CC2=C1)Cl)Br .


Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this reaction, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .


Physical And Chemical Properties Analysis

2-Bromo-3-chloronaphthalene has a molecular weight of 241.51 g/mol . It has a computed XLogP3 value of 4.6 . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass of the compound is 239.93414 g/mol .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Bromo-3-chloronaphthalene is involved in various chemical reactions, including the SRN1 reactions (Substitution Radical-Nucleophilic 1). For example, the reaction of 1-chloronaphthalene with acetone and acetophenone enolate ions initiated by sodium amalgam in liquid ammonia results in good yields of substitution products. Such reactions demonstrate the potential of 2-Bromo-3-chloronaphthalene in synthesizing complex organic compounds (Austin, Ferrayoli, Alonso, & Rossi, 1993).

High-Temperature Pyrolysis

The compound plays a role in the high-temperature pyrolysis of certain mixtures. For instance, the pyrolytic thermal degradation of a mixture of 2-bromophenol and 2-chlorophenol, where products like bromochlorodibenzo-p-dioxins and furans are formed, involves 2-Bromo-3-chloronaphthalene. This aspect is crucial in understanding the formation of complex organic pollutants (Evans & Dellinger, 2005).

Molecular Motions and Lattice Stability

The compound is studied for its effects on molecular motions and lattice stability in organic alloys. Research on 1,4-dihalonaphthalenes and their binary solid solutions, including 1-bromo-4-chloronaphthalene, helps in understanding the chemical perturbation of lattice stability in these systems (Bellows & Prasad, 1977).

Photocatalytic Decomposition

The compound is used in studies exploring photocatalytic decomposition. For example, the decomposition efficiency and mechanism of 2-chloronaphthalene (2-CN) by zero-valent iron assisted TiO2 photodecomposition were investigated, indicating its potential for pollutant degradation in aqueous systems (Qi, Wang, Sun, & Li, 2019).

Interaction with High Carbon Iron Filings

The interaction of 2-chloronaphthalene with high-carbon iron filings (HCIF) is studied, particularly focusing on adsorption, dehalogenation, and mass transfer limitations. Such studies are significant for environmental remediation and understanding the behavior of chlorinated compounds in different conditions (Sinha & Bose, 2007).

Safety And Hazards

The safety data sheet for 2-Bromo-3-chloronaphthalene indicates that it is highly flammable liquid and vapor . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

2-bromo-3-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEGSRIJXCCEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504324
Record name 2-Bromo-3-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloronaphthalene

CAS RN

71436-67-4
Record name 2-Bromo-3-chloronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71436-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WE Billups, JD Buynak, D Butler - The Journal of Organic …, 1980 - ACS Publications
… On being allowed to stand at room temperature, 7 decomposes slowly to a 19:1 mixture of 2bromo-3-chloronaphthalene (13) and 2,3-dichloronaphthalene (11). The low-resolution mass …
Number of citations: 13 pubs.acs.org
JD BuYNAK - 1980 - search.proquest.com
… material decomposing to a 19:1 mixture of 2-bromo-3-chloronaphthalene and 2,3-dichloronaphthalene with a half life of 48 minutes at 40C in DMS0. In diethyl ether, carbon tetrachloride…
Number of citations: 3 search.proquest.com
LK Lewis - 1983 - scholarship.rice.edu
1,2 and 2,3-disubstituted naphthalenes were synthesized by carbene addition to substituted indenes. The indene precursors were formed by two methods: Grignard addition to …
Number of citations: 0 scholarship.rice.edu
WA Lindley, DWH MacDowell - The Journal of Organic Chemistry, 1982 - ACS Publications
… 2-Bromo-3-chloronaphthalene (12) was synthesized by a method which involved a phase-transfer catalysis of the reaction between 2-bromoindene (11) and dichlorocarbene.9 Halogen…
Number of citations: 31 pubs.acs.org
WE PARHAM, CD WRIGHT - The Journal of Organic Chemistry, 1957 - ACS Publications
… bromoindene had the composition calculated for 2-bromo-3chloronaphthalene (Hid); however… previously reported melting point of 2-bromo-3-chloronaphthalene was in error or whether …
Number of citations: 37 pubs.acs.org
RL Civiello, X Han, BR Beno, PV Chaturvedula… - Bioorganic & medicinal …, 2016 - Elsevier
… As shown in Scheme 2, we began with preparation of the boronic acid 6 10 from 2-bromo-3-chloronaphthalene 5 11 followed by palladium catalyzed coupling with triflate 7 12 to give …
Number of citations: 3 www.sciencedirect.com
D WOLF - 1975 - search.proquest.com
… Once again 2 ,3 -d ich lo ro n ap h th alen e 57 and 2-bromo3 -chloronaphthalene 56 a re produced as byproducts, as w ell as two isomers of C^H^CISO 62_and 63. The two dim ethyl …
Number of citations: 3 search.proquest.com
P Fresneau, M Cussac, JM Morand… - Journal of medicinal …, 1998 - ACS Publications
… or with the organolithium derivative of 2-bromo-3-chloronaphthalene. The synthesis of this intermediate from 2-bromoindene, according to Lindley et al., 27 involves enlarging the ring …
Number of citations: 68 pubs.acs.org

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